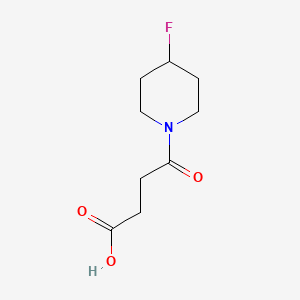

Ácido 4-(4-fluoropiperidin-1-il)-4-oxobutanoico

Descripción general

Descripción

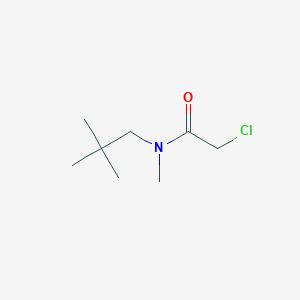

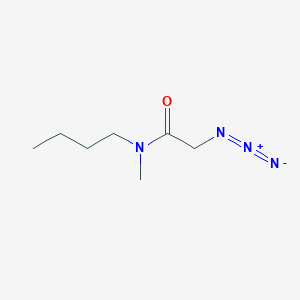

This compound is an organic molecule with a fluoropiperidine group and a carboxylic acid group. The fluoropiperidine group consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a fluorine atom attached to one of the carbon atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis. These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Química Medicinal: Inhibidores de BTK

Ácido 4-(4-fluoropiperidin-1-il)-4-oxobutanoico: está estructuralmente relacionado con compuestos utilizados en el desarrollo de inhibidores de la tirosina quinasa de Bruton (BTK) . Estos inhibidores son cruciales en el tratamiento de ciertos cánceres y trastornos autoinmunes. El grupo piperidina fluorado del compuesto puede mejorar la afinidad de unión y la estabilidad metabólica, lo que lo convierte en un andamiaje valioso en el diseño de fármacos.

Síntesis orgánica: Acoplamiento de Suzuki–Miyaura

En la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki–Miyaura, la estructura de fluoropiperidina se puede utilizar para introducir cadenas alquílicas fluoradas . Esta reacción se aplica ampliamente para formar enlaces carbono-carbono, y la presencia de un átomo de flúor puede influir significativamente en las propiedades farmacocinéticas de las moléculas sintetizadas.

Bioquímica: Agentes antibacterianos

La investigación ha demostrado que los derivados de fluoropiperidinas, como el ácido 4-(4-fluoropiperidin-1-il)-4-oxobutanoico, pueden exhibir propiedades antibacterianas . Estos compuestos pueden sintetizarse y probarse contra diversas cepas bacterianas para desarrollar nuevos fármacos antibacterianos, abordando la creciente preocupación por la resistencia a los antibióticos.

Farmacología: Agentes analgésicos y neuroprotectores

Los derivados de fluoropiperidina se exploran por su potencial como agentes analgésicos y neuroprotectores . La electronegatividad y el pequeño tamaño del átomo de flúor lo convierten en un candidato ideal para modificar las propiedades de los fármacos neurológicos, lo que podría conducir a nuevos tratamientos para el dolor crónico y las enfermedades neurodegenerativas.

Ingeniería química: Desarrollo de formas cristalinas

La capacidad del compuesto para formar estructuras cristalinas lo hace significativo en aplicaciones de ingeniería química, donde se puede utilizar para desarrollar nuevas formas cristalinas de productos farmacéuticos . Estas formas pueden tener diferente solubilidad, estabilidad y biodisponibilidad, que son parámetros críticos en la formulación de fármacos.

Ciencia de materiales: Desarrollo de pequeñas moléculas

En la ciencia de los materiales, el compuesto puede contribuir al desarrollo de pequeñas moléculas con propiedades físicas específicas . Estas moléculas se pueden utilizar para crear nuevos materiales con posibles aplicaciones en electrónica, recubrimientos y otros materiales avanzados.

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Result of Action

Similar compounds have shown antibacterial activity .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes . Additionally, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling . These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid . By inhibiting PLD, 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within tissues can also impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVYHIHJSOWBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)

![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)